molecular formula C5H10ClNS B13474246 2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride

2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride

Cat. No.: B13474246
M. Wt: 151.66 g/mol
InChI Key: GANRCCFBRFWBCU-UHFFFAOYSA-N
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Description

2-Thiabicyclo[211]hexan-4-amine hydrochloride is a chemical compound with the molecular formula C5H9NS·HCl It is a bicyclic amine that contains a sulfur atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride typically involves a [2+2] cycloaddition reaction. One common method starts with the reaction between dichloroketene and allyl chloride to form trischlorocyclobutanone. This intermediate is then subjected to further reactions to introduce the sulfur atom and amine group, ultimately yielding this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the amine group or the sulfur atom.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride involves its interaction with molecular targets through its amine and sulfur functional groups. These interactions can lead to various biochemical effects, depending on the specific application. The exact pathways and targets are subject to ongoing research and may vary based on the context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.1.1]hexane hydrochloride: Similar bicyclic structure but contains a nitrogen atom instead of sulfur.

    2-Oxabicyclo[2.1.1]hexane hydrochloride: Contains an oxygen atom in place of sulfur.

    Bicyclo[2.1.1]hexane derivatives: Various derivatives with different substituents on the bicyclic framework.

Uniqueness

2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride is unique due to the presence of the sulfur atom, which imparts distinct chemical and physical properties compared to its nitrogen and oxygen analogs. This uniqueness makes it valuable for specific applications where sulfur’s reactivity and properties are advantageous .

Properties

Molecular Formula

C5H10ClNS

Molecular Weight

151.66 g/mol

IUPAC Name

2-thiabicyclo[2.1.1]hexan-4-amine;hydrochloride

InChI

InChI=1S/C5H9NS.ClH/c6-5-1-4(2-5)7-3-5;/h4H,1-3,6H2;1H

InChI Key

GANRCCFBRFWBCU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(CS2)N.Cl

Origin of Product

United States

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